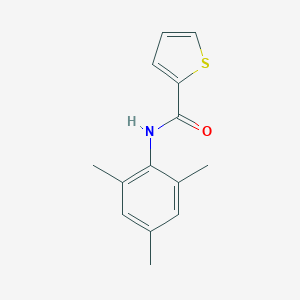
N-Mesityl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Mesityl-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiophene family, which is well known for its wide range of biological and pharmacological activities. In
Wirkmechanismus
The mechanism of action of N-Mesityl-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase C (PKC) family, which is involved in various signaling pathways.
Biochemische Und Physiologische Effekte
N-Mesityl-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, suggesting its potential use in the treatment of inflammatory diseases. It has also been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. Additionally, N-Mesityl-2-thiophenecarboxamide has been shown to have antiviral, antibacterial, and antifungal activities, suggesting its potential use in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-Mesityl-2-thiophenecarboxamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. Additionally, its relatively simple synthesis method and low cost make it an attractive candidate for use in large-scale experiments. However, one of the limitations of using N-Mesityl-2-thiophenecarboxamide is its relatively low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its potential toxicity and side effects must be carefully considered when using it in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the study of N-Mesityl-2-thiophenecarboxamide. One area of research could focus on its potential as a photosensitizer in photodynamic therapy. Another area of research could focus on its potential as a drug candidate for the treatment of inflammatory diseases, infectious diseases, and cancer. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects, as well as to develop more efficient and cost-effective synthesis methods.
Synthesemethoden
The synthesis of N-Mesityl-2-thiophenecarboxamide is a multi-step process that involves the reaction of mesitylene with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to form the final product, N-Mesityl-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-Mesityl-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antiviral, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs to combat infectious diseases. It has also been shown to have anti-inflammatory and analgesic properties, suggesting its potential use in the treatment of chronic pain and inflammation. Additionally, N-Mesityl-2-thiophenecarboxamide has been studied for its potential as a photosensitizer in photodynamic therapy, a promising cancer treatment that uses light to activate photosensitizers and kill cancer cells.
Eigenschaften
CAS-Nummer |
70608-30-9 |
|---|---|
Produktname |
N-Mesityl-2-thiophenecarboxamide |
Molekularformel |
C14H15NOS |
Molekulargewicht |
245.34 g/mol |
IUPAC-Name |
N-(2,4,6-trimethylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H15NOS/c1-9-7-10(2)13(11(3)8-9)15-14(16)12-5-4-6-17-12/h4-8H,1-3H3,(H,15,16) |
InChI-Schlüssel |
DMWXIZPXQWCYDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CS2)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



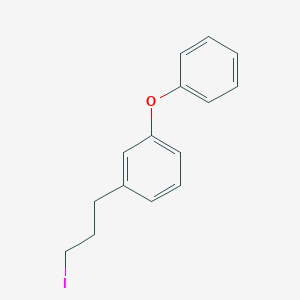
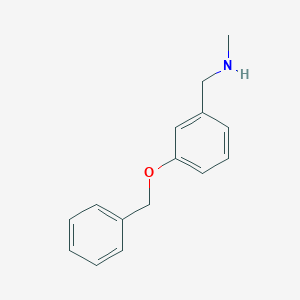
![N-[(2-ethoxyphenyl)methyl]cyclopentanamine](/img/structure/B183475.png)
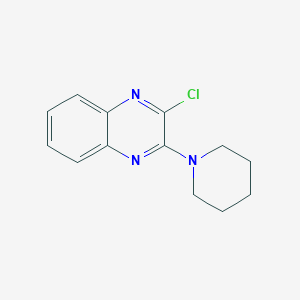
![3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B183480.png)
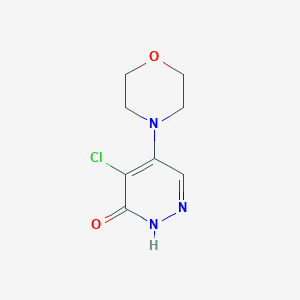
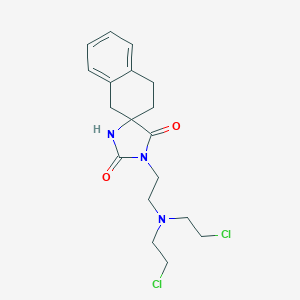
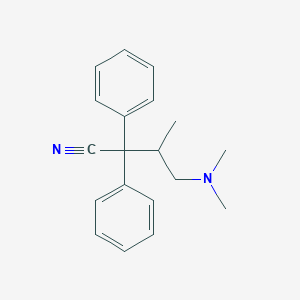
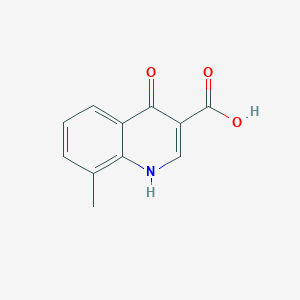
![2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183486.png)
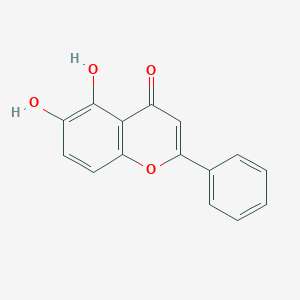
![3-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B183488.png)
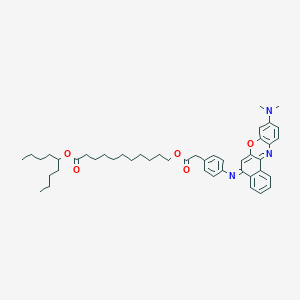
![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)